REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:15])[CH2:9][NH:10][C:11](=O)[CH2:12][CH3:13])=[CH:4][C:3]=1[O:16][CH3:17]>Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:15])[CH2:9][NH:10][CH2:11][CH2:12][CH3:13])=[CH:4][C:3]=1[O:16][CH3:17]
|
Name
|
amide
|
Quantity
|
585 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C(CNC(CC)=O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 ml)
|
Type
|
ADDITION
|
Details
|
the aqueous layer basified by the addition of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous residue was then extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C(CNCCC)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.97 mmol | |
AMOUNT: MASS | 448 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |